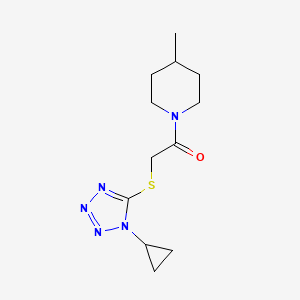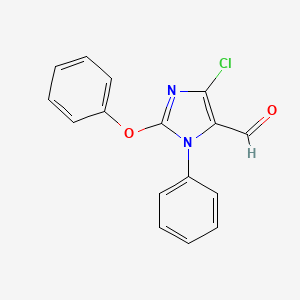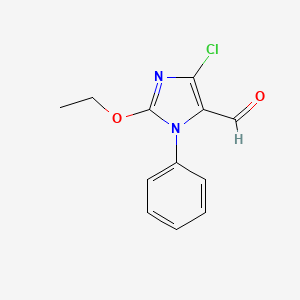![molecular formula C11H7ClN2OS2 B7528794 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring, a pyrimidine ring, and a chlorine atom attached to the thiophene ring.
Wirkmechanismus
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as DNA topoisomerase I, which is involved in DNA replication and transcription. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been reported to have various biochemical and physiological effects. This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cellular processes. Moreover, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its high purity, stability, and potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthesis methods to improve the yield and purity of the final product. Another direction is the study of this compound's potential applications in the field of organic electronics. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications.
In conclusion, 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields of science.
Synthesemethoden
The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(5-chlorothiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which is then oxidized to form 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. This synthesis method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of science. This compound has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Moreover, this compound has been reported to have potential applications in the field of organic electronics due to its high electron mobility and stability.
Eigenschaften
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-9-2-1-7(17-9)5-14-6-13-10-8(11(14)15)3-4-16-10/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLNKRLXUOTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)


![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)